N-(2-chlorobenzyl)-4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-amine
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Overview
Description
4-(4-CHLOROBENZENESULFONYL)-N-[(2-CHLOROPHENYL)METHYL]-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE is a complex organic compound that contains multiple functional groups, including sulfonyl, thiazole, and amine groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROBENZENESULFONYL)-N-[(2-CHLOROPHENYL)METHYL]-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Sulfonyl Groups: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Amination: Introduction of the amine group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the amine group.
Reduction: Reduction of the sulfonyl groups to sulfides or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
Medicine
In medicinal chemistry, such compounds might be investigated for their potential as therapeutic agents, particularly in the treatment of diseases where sulfonyl or thiazole groups are known to be active.
Industry
Industrial applications could include the development of new polymers, catalysts, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylbenzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(ethanesulfonyl)-1,3-thiazol-5-amine
- 4-(4-Bromobenzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(ethanesulfonyl)-1,3-thiazol-5-amine
Uniqueness
The unique combination of functional groups in 4-(4-CHLOROBENZENESULFONYL)-N-[(2-CHLOROPHENYL)METHYL]-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H16Cl2N2O4S3 |
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Molecular Weight |
491.4 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C18H16Cl2N2O4S3/c1-2-28(23,24)18-22-17(29(25,26)14-9-7-13(19)8-10-14)16(27-18)21-11-12-5-3-4-6-15(12)20/h3-10,21H,2,11H2,1H3 |
InChI Key |
OKFLWFDNDXJROQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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